molecular formula C9H16N4 B2940146 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1522851-41-7

1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No. B2940146
CAS RN: 1522851-41-7
M. Wt: 180.255
InChI Key: OPCHELJISDJKOL-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine, also known as CPMT, is a chemical compound that has been gaining attention in the field of scientific research. CPMT is a triazole derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Broad Spectrum of Biological Activities
Triazoles, including 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine, are renowned for their diverse biological activities. This class of compounds has been extensively studied for over a century and continues to attract interest due to its wide range of biological effects. Research has identified triazoles as potential candidates for treating various conditions due to their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The structural versatility of triazoles allows for significant variations, contributing to their broad spectrum of biological activities. The development of new triazoles is crucial in addressing the challenges posed by new diseases, resistant bacteria, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthetic Routes and Applications
1,2,3-Triazoles serve as key scaffolds in organic synthesis, with applications spanning drug discovery, bioconjugation, material science, and more. Their stability under various conditions supports their role in biological interactions, making them integral in the development of new pharmaceuticals. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by copper(I) catalysis, exemplifies the advancements in triazole chemistry. This method, known as the click reaction, has simplified the synthesis of complex molecules, enabling the exploration of triazoles' full potential in various fields (Kaushik et al., 2019).

Innovations in Organic Synthesis
The fine organic synthesis industry utilizes amino-1,2,4-triazoles as a fundamental raw material. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. The diverse applications of amino-1,2,4-triazoles underscore their importance in both applied sciences and various industries, highlighting the ongoing need for innovative synthesis methods to meet the demands of modern technology and medicine (Nazarov et al., 2021).

properties

IUPAC Name

1-(cyclopentylmethyl)-5-methyltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-9(10)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCHELJISDJKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine

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